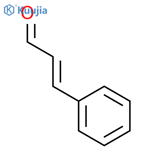

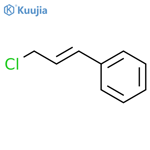

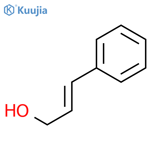

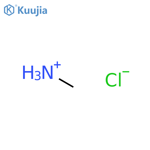

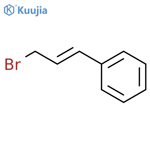

Copper-Catalyzed Aerobic Aminooxygenation of Cinnamyl N-Alkoxycarbamates via Substrate-Promoted Catalyst Activation

,

ACS Catalysis,

2023,

13(10),

6568-6573